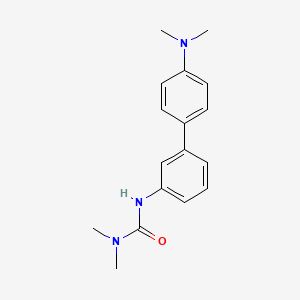
AZ3451
説明
AZ3451 is an allosteric antagonist of proteinase-activated receptor 2 (PAR2) that inhibits calcium mobilization by wild-type and 10 mutant forms of PAR2 induced by the PAR2 ligand SLIGRL in a FLIPR assay (IC50s = 23 and 12-780 nM, respectively). It is selective for PAR2 over PAR4 and PAR1 (IC50s = <2.5, 380, and >50,000 nM, respectively, in a β-arrestin-2 recruitment assay). AZ3541 completely inhibits SLIGRL-induced phosphorylation of ERK in 1321N1 astrocytoma cells when used at a concentration of 10 µM.
This compound is a novel antagonist of protease-activated receptor 2 (PAR2).
科学的研究の応用
変形性関節症の治療
AZ3451は、変形性関節症の潜在的な治療薬として特定されています {svg_1}. 軟骨細胞における炎症反応、軟骨の分解、および早期老化を抑制することが示されています {svg_2}. 変形性関節症は、高齢者に痛みと障害を引き起こす、非常に一般的な関節疾患であるため、これは特に重要です {svg_3}.
炎症の調節
This compoundは、炎症反応を調節することが判明しています {svg_4}. これは、さまざまな炎症性疾患の調節に関与する、Gタンパク質共役受容体のメンバーであるプロテアーゼ活性化受容体2(PAR2)のアンタゴニストとしての役割によるものです {svg_5}.
細胞老化の予防
This compoundは、IL-1β誘導性炎症反応、軟骨の分解、および軟骨細胞の早期老化を予防することが示されています {svg_6}. これは、this compoundが細胞老化の開始を遅らせるために使用できることを示唆しており、細胞老化は多くの加齢関連疾患の進行における重要な要因です {svg_7}.
アポトーシスの減弱
さらなる研究では、this compoundは、in vitroでオートファジーを活性化することによって軟骨細胞のアポトーシスを減弱させることができることが示されています {svg_8}. これは、this compoundが、アポトーシスが重要な役割を果たすさまざまな疾患や状態において、細胞をプログラム細胞死から保護するために使用できることを示唆しています {svg_9}.
ミトコンドリア機能の保護
This compoundは、酸化低密度リポタンパク質(ox-LDL)誘導性損傷および内皮機能不全を改善することが判明しています {svg_10}. This compoundによるPAR-2の拮抗作用は、ox-LDL誘導性乳酸脱水素酵素(LDH)放出を改善できることがわかりました {svg_11}. This compoundによる治療は、ミトコンドリア膜電位を回復させ、細胞内アデノシン三リン酸(ATP)のレベルを増加させることによって、ミトコンドリア機能を大幅に改善しました {svg_12}.
手術における潜在的な使用
in vivo研究では、this compoundの関節内注射が、ラットの変形性関節症モデルにおいて手術誘導性軟骨の分解を改善できることがわかりました {svg_13}. これは、this compoundが、手術中に軟骨の分解から保護するために使用できる可能性があることを示唆しています {svg_14}.
作用機序
Target of Action
AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .
Mode of Action
This compound binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .
Biochemical Pathways
The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of this compound . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .
Pharmacokinetics
It’s known that this compound is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.
Result of Action
This compound has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of this compound could ameliorate the surgery-induced cartilage degradation in a rat OA model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the expression of PAR2, the target of this compound, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of this compound may be influenced by the presence of inflammatory cytokines like IL-1β.
特性
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

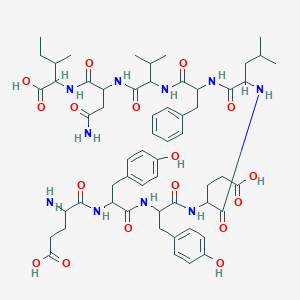
![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)
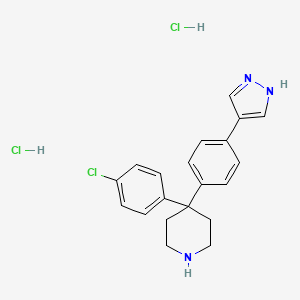
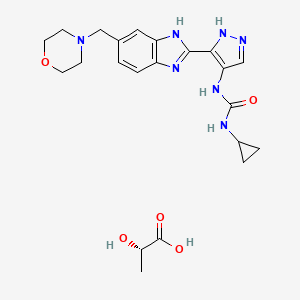
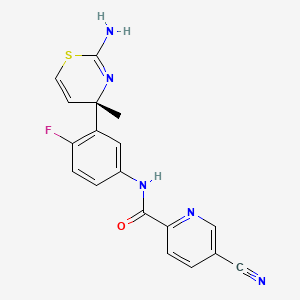

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
